6,7-Dimethoxy-2-trifluoromethylquinolin-4-ol
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Overview
Description
6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of methoxy and trifluoromethyl groups in the structure of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol enhances its chemical properties, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether can yield 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2(1H)-one
- 7-(Trifluoromethyl)quinoline-4-thiol
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Uniqueness
6,7-Dimethoxy-2-trifluoromethyl-quinolin-4-ol is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C12H10F3NO3 |
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Molecular Weight |
273.21 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO3/c1-18-9-3-6-7(4-10(9)19-2)16-11(5-8(6)17)12(13,14)15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
ZOSKHKKAAWONQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)OC |
Origin of Product |
United States |
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